molecular formula C12H17ClN2O5 B14029530 5-Chloro-2-(piperidin-4-yloxy)pyridine diformate

5-Chloro-2-(piperidin-4-yloxy)pyridine diformate

Cat. No.: B14029530
M. Wt: 304.72 g/mol
InChI Key: GPLPDTUCAPQBQU-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-4-yloxy)pyridine diformate is a chemical compound with the molecular formula C10H13ClN2O It is a derivative of pyridine and piperidine, featuring a chlorine atom at the 5-position of the pyridine ring and a piperidin-4-yloxy group attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine diformate typically involves the reaction of 5-chloro-2-hydroxypyridine with 4-piperidinol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(piperidin-4-yloxy)pyridine diformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(piperidin-4-yloxy)pyridine diformate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperidin-4-yloxy)pyridine diformate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride: Similar structure but with different salt form.

    5-Chloro-2-(piperidin-4-yloxy)pyridine: Lacks the diformate group.

Uniqueness

5-Chloro-2-(piperidin-4-yloxy)pyridine diformate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its diformate group can influence solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H17ClN2O5

Molecular Weight

304.72 g/mol

IUPAC Name

5-chloro-2-piperidin-4-yloxypyridine;formic acid

InChI

InChI=1S/C10H13ClN2O.2CH2O2/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;2*2-1-3/h1-2,7,9,12H,3-6H2;2*1H,(H,2,3)

InChI Key

GPLPDTUCAPQBQU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)Cl.C(=O)O.C(=O)O

Origin of Product

United States

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